Palmitoyl Serotonin

Übersicht

Beschreibung

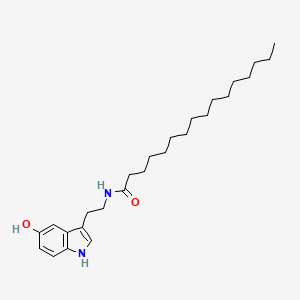

Palmitoyl Serotonin is a hybrid molecule that combines the properties of palmitic acid and serotonin. It is known for its potential therapeutic effects, particularly in the modulation of serotonergic signaling. This compound is of interest due to its ability to influence various physiological processes, including mood regulation, sleep, and cognitive functions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Palmitoyl Serotonin can be synthesized through the reaction of serotonin with palmitoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified using chromatographic techniques.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters and purification processes would be essential to ensure high yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the indole ring of the serotonin moiety.

Reduction: Reduction reactions may target the carbonyl group in the palmitoyl chain.

Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group of the serotonin moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are typical.

Major Products Formed:

Oxidation: Oxidized derivatives of the indole ring.

Reduction: Reduced forms of the palmitoyl chain.

Substitution: Substituted derivatives at the hydroxyl group of serotonin.

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

Palmitoyl serotonin has been extensively studied for its neuroprotective properties, particularly in the context of neurodegenerative diseases.

Case Study Data

A notable study involved treating HT-22 cells with varying concentrations of this compound prior to glutamate exposure. The results indicated a dose-dependent reduction in apoptotic bodies and improved mitochondrial potential, showcasing its potential as a therapeutic agent for neurodegenerative conditions .

| Concentration (µM) | Apoptotic Bodies (%) | Mitochondrial Potential (%) |

|---|---|---|

| 0 | 80 | 30 |

| 10 | 60 | 50 |

| 50 | 30 | 70 |

Treatment of Movement Disorders

This compound has also shown promise in alleviating symptoms associated with movement disorders, particularly in models of Parkinson's disease.

L-Dopa-Induced Dyskinesia

A study explored the effects of this compound on L-Dopa-induced abnormal involuntary movements (AIMs) in mouse models of Parkinson's disease. The findings suggested that this compound significantly reduces AIMs, indicating its potential utility in managing L-Dopa-induced dyskinesia .

Mechanistic Insights

The compound appears to modulate dopaminergic signaling pathways, enhancing ERK1/2 phosphorylation and FosB/ΔFosB expression, which are critical for regulating movement control .

| Treatment Group | AIMs Score | ERK1/2 Phosphorylation (%) |

|---|---|---|

| Control | 75 | 100 |

| This compound | 30 | 150 |

Implications in Mood Disorders

Emerging research suggests that this compound may play a role in mood regulation, particularly through its interaction with serotonin receptors.

5-HT1A Receptor Palmitoylation

Studies have shown that palmitoylation of the serotonin receptor 5-HT1A is crucial for its signaling efficacy. Reduced palmitoylation has been linked to depressive-like behaviors in rodent models. Restoration of palmitoylation via this compound treatment could represent a novel therapeutic strategy for major depressive disorder (MDD) .

Clinical Relevance

In human post-mortem studies, decreased levels of ZDHHC21 (the enzyme responsible for palmitoylation) were observed in individuals diagnosed with MDD, suggesting a potential biomarker for depression severity and treatment response .

Wirkmechanismus

Palmitoyl Serotonin exerts its effects primarily through the modulation of serotonin receptors and transporters. The palmitoyl group enhances the lipophilicity of the molecule, facilitating its interaction with cell membranes and receptors. This modification can influence the trafficking, localization, and function of serotonin transporters, ultimately affecting serotonin levels in the synaptic cleft .

Vergleich Mit ähnlichen Verbindungen

Palmitoylethanolamide: Another lipid-modified compound with anti-inflammatory and analgesic properties.

Arachidonoyl Serotonin: A hybrid molecule similar to Palmitoyl Serotonin but with arachidonic acid instead of palmitic acid.

Uniqueness: this compound is unique due to its specific combination of palmitic acid and serotonin, which provides distinct pharmacological properties. Its ability to modulate serotonergic signaling through lipid modification sets it apart from other compounds in its class .

Biologische Aktivität

Palmitoyl serotonin (PA-5HT) is a biologically active compound that has garnered attention for its potential therapeutic applications, particularly in the context of neurodegenerative diseases and mood disorders. This article presents a detailed overview of the biological activity of PA-5HT, including its mechanisms of action, effects on serotonin transporters, and implications for treatment strategies.

Overview of this compound

This compound is a modified form of serotonin (5-HT) that incorporates a palmitoyl group, enhancing its lipid solubility and potentially affecting its biological behavior. This modification may influence the interaction of serotonin with its receptors and transporters, leading to altered pharmacological effects.

1. Interaction with Serotonin Transporters

Research indicates that palmitoylation plays a crucial role in regulating the activity of serotonin transporters (SERT). Studies have shown that PA-5HT can inhibit the activity of SERT, leading to increased extracellular levels of serotonin. This mechanism is particularly relevant in the context of selective serotonin reuptake inhibitors (SSRIs), which are commonly used antidepressants.

- Key Findings :

- PA-5HT reduces SERT surface expression and transport capacity, similar to the effects observed with SSRIs like escitalopram .

- Inhibition of palmitoylation using the irreversible inhibitor 2-bromopalmitate (2BP) led to decreased SERT activity without altering its maximum velocity () or Michaelis constant () .

2. Effects on Neurodegenerative Disorders

This compound has been studied for its potential effects in models of Parkinson's disease (PD). In a study utilizing a 6-hydroxydopamine (6-OHDA)-induced hemiparkinsonian mouse model, PA-5HT demonstrated significant anti-dyskinetic effects.

- Case Study Results :

- Mice treated with PA-5HT exhibited reduced abnormal involuntary movements (AIMs) compared to vehicle-treated controls .

- The treatment also mitigated L-DOPA-induced hyper-phosphorylation of ERK1/2 and overexpression of FosB/ΔFosB in the striatum, indicating a protective effect against dopaminergic dysfunction .

Antidepressant Activity

The antidepressant properties of PA-5HT have been highlighted in various studies. Its mechanism appears to involve modulation of serotonin levels through inhibition of SERT, which is crucial for maintaining mood stability.

- Experimental Evidence :

Data Summary

Analyse Chemischer Reaktionen

Reaction Mechanism

The mechanism involves:

-

Activation : T3P converts carboxylic acids into activated intermediates (e.g., mixed anhydrides).

-

Nucleophilic attack : Serotonin’s amine group attacks the activated carbonyl carbon, forming an amide bond.

-

Byproduct elimination : Water or alcohol is released, completing the condensation .

Substrate Scope and Versatility

The mechanochemical protocol demonstrates broad applicability:

-

Carboxylic acids tested : Hexadecanoic acid (palmitic acid), oleic acid, and polyunsaturated acids .

-

Yield : High yields (>80%) achieved for saturated and unsaturated acids under optimized conditions .

Degradation Pathways

While palmitoyl serotonin itself is not directly linked to enzymatic depalmitoylation, palmitoylation in biological systems is dynamically regulated by:

-

Palmitoyl acyltransferases (DHHC proteins) : Catalyze palmitate attachment .

-

Thioesterases (APTs, ABHDs) : Remove palmitate via hydrolysis .

| Enzyme Class | Role | Localization |

|---|---|---|

| DHHC proteins | Palmitoylation | ER/Golgi membranes |

| APT1/2 | Depalmitoylation | Cytoplasm |

| ABHD17 | Selective depalmitoylation | Lysosomes/plasma membrane |

These enzymes are critical in regulating lipid-modified proteins, though their direct involvement in this compound metabolism remains unexplored .

Biological Relevance of Palmitoylation

While not directly applied to this compound, palmitoylation’s role in protein regulation highlights its broader significance:

Eigenschaften

IUPAC Name |

N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]hexadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-26(30)27-19-18-22-21-28-25-17-16-23(29)20-24(22)25/h16-17,20-21,28-29H,2-15,18-19H2,1H3,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQOZSXOPVLUHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30444897 | |

| Record name | Palmitoyl Serotonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212707-51-2 | |

| Record name | Palmitoyl Serotonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Palmitoyl Serotonin interact with cells to exert its neuroprotective effects?

A: Research suggests that this compound, also known as N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]hexadecanamide, exerts its neuroprotective effects primarily through the Brain-Derived Neurotrophic Factor (BDNF) pathway. [, ] In a study using HT-22 cells, a mouse hippocampal neuronal cell line, pre-treatment with this compound before exposure to glutamate, a neurotoxic substance, led to several beneficial outcomes. [] These included a reduction in apoptotic bodies (indicators of cell death), recovery of mitochondrial potential (essential for cell survival), and increased expression of B-cell lymphoma 2 (Bcl-2), a protein known for its anti-apoptotic activity. [] Furthermore, this compound treatment increased the phosphorylation of Tropomyosin-related kinase receptors (TrkB) and cAMP response element-binding protein (CREB), both key components of the BDNF signaling pathway. [] Importantly, this neuroprotective effect was significantly reduced when an anti-BDNF antibody or a TrkB inhibitor was introduced, highlighting the critical role of BDNF and its receptor in mediating this compound's action. []

Q2: Does this compound influence dopamine signaling in the brain?

A: Yes, metabolomic analysis of Caenorhabditis elegans (roundworm) infected with Cronobacter sakazakii (a bacterium) revealed alterations in dopamine-related metabolites following exposure to this compound. [] Specifically, there was a decrease in methyl dopamine and palmitoyl dopamine, alongside an increase in hydroxyl dopamine. [] These findings suggest that this compound may influence dopamine reuptake and potentially impact dopaminergic neurotransmission, although further research is needed to fully elucidate these mechanisms. []

Q3: What is the significance of this compound's effect on L-DOPA-induced dyskinesia?

A: L-3,4-dihydroxyphenylalanine (L-DOPA) is a common treatment for Parkinson's Disease, but long-term use often leads to abnormal involuntary movements (AIMs) known as dyskinesia. [] Research in a mouse model of Parkinson's Disease demonstrated that this compound administration alongside L-DOPA significantly reduced the severity of dyskinesia. [] This improvement was observed across various types of AIMs, including locomotive, axial, limb, and orofacial movements. [] Furthermore, this compound mitigated the L-DOPA-induced hyperactivation of dopamine D1 receptors in the striatum, a brain region crucial for motor control. [] This suggests that this compound could potentially be developed as a therapeutic strategy to manage L-DOPA-induced dyskinesia in Parkinson's Disease patients. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.